molecular formula C18H20O3 B586009 4-Hydroxymethyl-2-benzylphenyl Isobutyrate CAS No. 1309934-15-3

4-Hydroxymethyl-2-benzylphenyl Isobutyrate

Cat. No.: B586009
CAS No.: 1309934-15-3
M. Wt: 284.355
InChI Key: BVZDLJZZOGYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate typically involves the esterification of 4-Hydroxymethyl-2-benzylphenol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2-benzylphenyl Isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxymethyl-2-benzylphenyl Isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing signal transduction pathways. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxymethyl-2-benzylphenyl Isobutyrate is unique due to its specific structural features, such as the hydroxymethyl and isobutyrate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various research applications .

Properties

IUPAC Name

[2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13(2)18(20)21-17-9-8-15(12-19)11-16(17)10-14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZDLJZZOGYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857802
Record name 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309934-15-3
Record name 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.